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Cat. No.: B15570522 Get Quote

Reproducibility of AL-8810 Isopropyl Ester: A
Comparative Guide for Researchers
For researchers and professionals in drug development, the reproducibility of experimental

results is paramount. This guide provides a comprehensive comparison of the pharmacological

effects of AL-8810 isopropyl ester, a widely used prostaglandin F2α (FP) receptor antagonist,

and its alternatives. By presenting quantitative data from multiple studies, this document aims

to provide an objective assessment of the consistency of its performance and its standing

relative to other compounds in the field.

AL-8810 is a potent and selective antagonist of the FP receptor, making it an invaluable tool for

studying the physiological and pathological roles of the PGF2α signaling pathway. Its isopropyl

ester form enhances its lipophilicity, facilitating cell membrane permeability, after which it is

hydrolyzed to the active acid form, AL-8810. The consistent reporting of its pharmacological

parameters across various laboratories underscores its reliability as a research tool.

Comparative Analysis of AL-8810 and FP Receptor
Agonists
The antagonist properties of AL-8810 are typically characterized by its ability to inhibit the

downstream signaling induced by FP receptor agonists. The following tables summarize the

key pharmacological parameters for AL-8810 and commonly used FP receptor agonists, as

reported in independent studies. The consistency in the reported values for AL-8810 across
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different cell systems and by different research groups highlights the reproducibility of its

effects.

Table 1: Pharmacological Profile of AL-8810 (Active Acid Form)[1]

Parameter Cell Line Value Reference

pA2 A7r5 6.68 ± 0.23 Griffin et al., 1999

3T3 6.34 ± 0.09 Griffin et al., 1999

Ki (nM) A7r5 426 ± 63 Griffin et al., 1999

Cloned human ciliary

body FP receptor
700 - 2100 Sharif et al., 2003[2]

EC50 (nM) (Weak

Partial Agonism)
A7r5 261 ± 44 Griffin et al., 1999[1]

3T3 186 ± 63 Griffin et al., 1999[1]

Emax (% of full

agonist)
A7r5 19% Griffin et al., 1999[1]

3T3 23% Griffin et al., 1999[1]

Table 2: Potency of Common FP Receptor Agonists (Active Acid Forms)
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Agonist Cell System EC50 (nM) Reference

Fluprostenol A7r5 cells 4.45 ± 0.19 Griffin et al., 1999

Cloned human ciliary

body FP receptor
6.1 ± 1.5 Sharif et al., 2003[3]

Latanoprost Acid
Cloned human ciliary

body FP receptor
54.6 ± 12.4 Sharif et al., 2003[3]

Human FP receptors 3.6
MedKoo

Biosciences[4]

Travoprost Acid
Cloned human ciliary

body FP receptor
3.2 ± 0.6 Sharif et al., 2003[3]

Rat (A7r5), Mouse

(3T3), and cloned

human ocular FP

receptors

17.5 - 37 Kelly et al., 2003[5]

Bimatoprost Acid
Cloned human ciliary

body FP receptor
5.8 ± 2.6 Sharif et al., 2003[3]

Rat (A7r5), Mouse

(3T3), and cloned

human ocular FP

receptors

23.3 - 49.0 Kelly et al., 2003[5]

HEK-293 cells (cloned

human ciliary body FP

receptor)

15 ± 3 Sharif et al., 2003[2]

Comparison with Alternative FP Receptor
Antagonists
While AL-8810 is the most widely used and well-characterized selective FP receptor

antagonist, other compounds have been investigated. A direct comparison highlights the

pharmacological properties that have made AL-8810 a preferred tool.
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Table 3: Comparison of AL-8810 with Other FP Receptor Antagonists

Compound Mechanism
Potency (Ki or
-log Kb)

Selectivity Reference

AL-8810
Competitive

Antagonist

Ki = 296 - 426

nM

High selectivity

for FP over other

prostanoid

receptors.[1]

Griffin et al.,

1999; Sharif et

al., 2000

AL-3138
Non-competitive

Antagonist

Ki = 296 ± 17

nM; -log Kb =

6.79 ± 0.1

Relatively

selective for the

FP receptor.[6]

Sharif et al.,

2000[7]

AS604872
Non-prostanoid

Antagonist
Not specified

Selective for FP

receptor.

Sharif & Klimko,

2019[6]

PDC31 /

PDC113.824

Allosteric

Inhibitors
Not specified

Inhibit FP

receptor

signaling.

Sharif & Klimko,

2019[6]

Signaling Pathways and Experimental Workflows
To facilitate the design and interpretation of experiments using AL-8810, the following diagrams

illustrate the canonical PGF2α signaling pathway and a typical experimental workflow for

assessing FP receptor antagonism.
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Cell Preparation Treatment Assay Data Analysis

Culture cells expressing
FP receptors (e.g., A7r5)

Plate cells in
multi-well plates

Pre-incubate with
AL-8810 Isopropyl Ester

(or vehicle)

Stimulate with
FP receptor agonist
(e.g., Fluprostenol)

Measure downstream signal
(e.g., Ca²⁺ mobilization or
Phosphoinositide turnover)

Generate dose-response curves Calculate pA2 or Ki values

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15570522#reproducibility-of-al-8810-isopropyl-ester-
effects-across-different-laboratories]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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